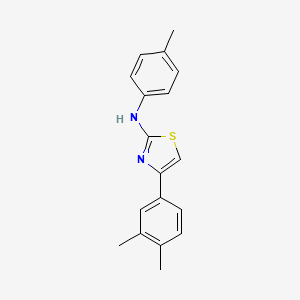![molecular formula C24H28N8O10 B11546782 N,N'-[piperazine-1,4-diylbis(2,2-dinitropropane-3,1-diyl)]dibenzamide](/img/structure/B11546782.png)
N,N'-[piperazine-1,4-diylbis(2,2-dinitropropane-3,1-diyl)]dibenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{4-[2,2-DINITRO-3-(PHENYLFORMAMIDO)PROPYL]PIPERAZIN-1-YL}-2,2-DINITROPROPYL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{4-[2,2-DINITRO-3-(PHENYLFORMAMIDO)PROPYL]PIPERAZIN-1-YL}-2,2-DINITROPROPYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. The key steps include:
Nitration: Introduction of nitro groups into the aromatic ring using nitrating agents such as nitric acid and sulfuric acid.
Amidation: Formation of the amide bond by reacting the nitro-substituted piperazine with phenylformamide.
Final Assembly: Coupling the intermediate with benzamide under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for nitration and amidation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-{4-[2,2-DINITRO-3-(PHENYLFORMAMIDO)PROPYL]PIPERAZIN-1-YL}-2,2-DINITROPROPYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3-{4-[2,2-DINITRO-3-(PHENYLFORMAMIDO)PROPYL]PIPERAZIN-1-YL}-2,2-DINITROPROPYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of N-(3-{4-[2,2-DINITRO-3-(PHENYLFORMAMIDO)PROPYL]PIPERAZIN-1-YL}-2,2-DINITROPROPYL)BENZAMIDE involves its interaction with specific molecular targets. The nitro groups and the piperazine ring play crucial roles in its activity:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
N-(3-{4-[2,2-DINITRO-3-(PHENYLFORMAMIDO)PROPYL]PIPERAZIN-1-YL}-2,2-DINITROPROPYL)BENZAMIDE can be compared with other nitro-substituted piperazine derivatives:
Similar Compounds: N-(3-(4-(3-(DIISOBUTYLAMINO)PROPYL)PIPERAZIN-1-YL)PROPYL)-1H-BENZO[d]IMIDAZOL-2-AMINE and its derivatives.
Properties
Molecular Formula |
C24H28N8O10 |
|---|---|
Molecular Weight |
588.5 g/mol |
IUPAC Name |
N-[3-[4-(3-benzamido-2,2-dinitropropyl)piperazin-1-yl]-2,2-dinitropropyl]benzamide |
InChI |
InChI=1S/C24H28N8O10/c33-21(19-7-3-1-4-8-19)25-15-23(29(35)36,30(37)38)17-27-11-13-28(14-12-27)18-24(31(39)40,32(41)42)16-26-22(34)20-9-5-2-6-10-20/h1-10H,11-18H2,(H,25,33)(H,26,34) |
InChI Key |
HKMUFVXSKSHPQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(CNC(=O)C2=CC=CC=C2)([N+](=O)[O-])[N+](=O)[O-])CC(CNC(=O)C3=CC=CC=C3)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11546701.png)
![4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11546703.png)
![3-[(3-Chlorophenyl)azamethylene]-1-[(4-phenylpiperazinyl)methyl]benzo[d]azolin-2-one](/img/structure/B11546711.png)
![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11546725.png)
![methyl 2-{[2-(dimethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate](/img/structure/B11546737.png)
![N-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methyl}imidoformamide](/img/structure/B11546741.png)
![2-(2-methoxy-4,6-dinitrophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11546744.png)
![4-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11546759.png)
![2,7-bis(2-phenoxyethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B11546764.png)


![2,4-dibromo-6-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol](/img/structure/B11546784.png)

![4-[(E)-{[4-(2-oxo-2H-chromen-3-yl)phenyl]imino}methyl]phenyl 3-bromobenzoate](/img/structure/B11546792.png)
